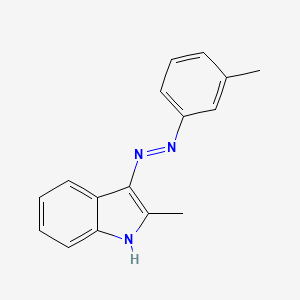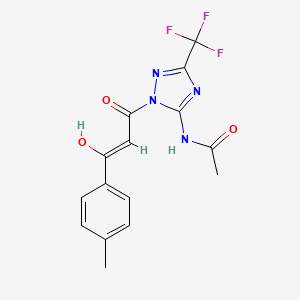
3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound is a derivative of indole, characterized by the presence of a hydrazone group attached to the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone typically involves the reaction of 2-methyl-3H-indol-3-one with 3-methylphenylhydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used as a probe to study enzyme interactions and cellular processes .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives used .
Comparaison Avec Des Composés Similaires
2-Methyl-3H-indol-3-one: A closely related compound with similar structural features.
3H-Indol-3-one, 1,2-dihydro-: Another indole derivative with different substitution patterns.
Uniqueness: What sets 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone apart is its specific hydrazone group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
327092-65-9 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
(2-methyl-1H-indol-3-yl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C16H15N3/c1-11-6-5-7-13(10-11)18-19-16-12(2)17-15-9-4-3-8-14(15)16/h3-10,17H,1-2H3 |
Clé InChI |
VGCYLBGMYUXNGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2=C(NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12166904.png)
![3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12166910.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12166919.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B12166932.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12166934.png)
![N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166937.png)
![methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12166948.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12166949.png)

![5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12166956.png)
![methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate](/img/structure/B12166977.png)
![6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12166981.png)
